5-bromo-5H-pyrimidin-4-one;sulfuric acid
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Overview
Description
5-bromo-5H-pyrimidin-4-one: is a heterocyclic compound that contains a bromine atom at the 5th position and a keto group at the 4th position of the pyrimidine ring. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. When combined, these compounds can be used in various chemical reactions and have significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-5H-pyrimidin-4-one can be achieved through several methods. One common approach involves the bromination of pyrimidin-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid . The reaction typically proceeds under mild conditions and yields the desired brominated product.
Industrial Production Methods
Industrial production of 5-bromo-5H-pyrimidin-4-one often involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-bromo-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The keto group at the 4th position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, carboxylic acids, alcohols, and fused heterocyclic compounds .
Scientific Research Applications
5-bromo-5H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-bromo-5H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The bromine atom and keto group play crucial roles in these interactions, contributing to the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-5H-pyrimidin-4-one
- 5-fluoro-5H-pyrimidin-4-one
- 5-iodo-5H-pyrimidin-4-one
Uniqueness
Compared to its analogs, 5-bromo-5H-pyrimidin-4-one exhibits unique reactivity due to the presence of the bromine atom, which is larger and more polarizable than chlorine, fluorine, or iodine.
Properties
Molecular Formula |
C8H8Br2N4O6S |
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Molecular Weight |
448.05 g/mol |
IUPAC Name |
5-bromo-5H-pyrimidin-4-one;sulfuric acid |
InChI |
InChI=1S/2C4H3BrN2O.H2O4S/c2*5-3-1-6-2-7-4(3)8;1-5(2,3)4/h2*1-3H;(H2,1,2,3,4) |
InChI Key |
ILTZORZPLDXYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC(=O)C1Br.C1=NC=NC(=O)C1Br.OS(=O)(=O)O |
Origin of Product |
United States |
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